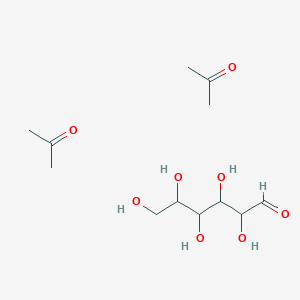
2,3,4,5,6-Pentahydroxyhexanal; 2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to light yellow crystalline powder with the molecular formula C12H20O6 and a molecular weight of 260.29 g/mol . This compound is primarily used in organic synthesis and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diacetone l-glucose is typically synthesized through an acid-catalyzed reaction involving glucose and acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetone derivative . The process involves the protection of hydroxyl groups in glucose by forming cyclic acetals with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of diacetone l-glucose often involves continuous synthesis methods to enhance efficiency and yield. The process may include the use of ion exchange techniques to convert monoacetone glucose to diacetone glucose without isolating the intermediate .
Analyse Chemischer Reaktionen
Types of Reactions: Diacetone l-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of cyclic acetals and ketals, which is commonly used in carbohydrate chemistry to protect hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Reduction: Nickel catalysts are employed under high temperature and pressure conditions.
Substitution: Acid catalysts like sulfuric acid or zinc chloride are used to facilitate the formation of cyclic acetals and ketals.
Major Products: The major products formed from these reactions include various protected glucose derivatives, which are useful intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Diacetone l-glucose has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of complex carbohydrates and glycosides.
Medicine: Diacetone l-glucose is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diacetone l-glucose involves its role as a protecting group in carbohydrate chemistry. By forming cyclic acetals, it prevents the hydroxyl groups in glucose from participating in unwanted side reactions . This selective protection allows for targeted chemical transformations, facilitating the synthesis of desired products.
Vergleich Mit ähnlichen Verbindungen
- Diacetone d-glucose
- Diacetone d-mannose
- Diacetone d-galactose
- Diacetone d-fructose
Comparison: Diacetone l-glucose is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Compared to its d-isomers, diacetone l-glucose offers different reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C12H24O8 |
|---|---|
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyhexanal;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h1,3-6,8-12H,2H2;2*1-2H3 |
InChI-Schlüssel |
BKOYFXSGSIMYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















